Makisterone A

Übersicht

Beschreibung

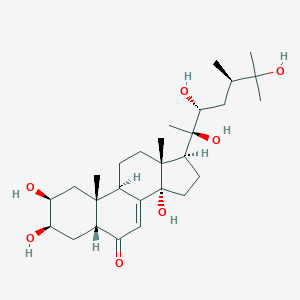

Makisterone A (C₂₈H₄₆O₇, MW: 494.3243) is a 28-carbon phytoecdysteroid first identified in the embryo of the milkweed bug Oncopeltus fasciatus . It is characterized by a hexahydroxy structure and a C-24 alkyl substituent, distinguishing it from canonical C₂₇ ecdysteroids like 20-hydroxyecdysone (20E) . Naturally occurring in plants such as Ajuga australis, Centaurea americana, and Penstemon venustus , it also serves as a molting hormone in insects like honey bees (Apis mellifera) and leaf-cutting ants (Acromyrmex octospinosus) . This compound exhibits potent ecdysone receptor (EcR) agonism, with binding affinity comparable to 20E, and is widely used in studies of insect development and steroid signaling .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Makisteron A kann aus pflanzlichen Sterolen und Ergosterol, dem wichtigsten Hefesterol, synthetisiert werden . Die Synthese umfasst mehrere Hydroxylierungsschritte und die Bildung einer Hexahydroxysteroidstruktur . Die spezifischen Reaktionsbedingungen für die Synthese von Makisteron A umfassen die Verwendung verschiedener Reagenzien und Katalysatoren, um die gewünschte Hydroxylierung und Alkylierung zu erreichen .

Industrielle Produktionsmethoden: Die industrielle Produktion von Makisteron A umfasst die Extraktion und Reinigung der Verbindung aus natürlichen Quellen wie Pflanzen und Insekten . Der Prozess beinhaltet die Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie (MS), um die Verbindung zu isolieren und zu quantifizieren .

Analyse Chemischer Reaktionen

Structural Chemistry

Makisterone A’s structure includes a steroid backbone with six oxygen atoms, featuring hydroxyl groups at positions 2, 3, 14, 20, 22, and 25 . These functional groups enable participation in esterification, acylation, and biochemical binding reactions.

Extraction and Purification

-

Plant sources : Isolated from Rhaponticum uniflorum (marsh ragwort) via cold extraction followed by chromatography (e.g., silica gel, HPLC).

-

Purification : Requires precise temperature and solvent control (e.g., methanol/water gradients) to optimize yields .

Acylation Reactions

The 11α-hydroxyl group (analogous to Turkesterone’s structure) reacts with anhydrides (e.g., acetic, butanoic) under acidic conditions (HCl) to form esters:

This reaction is confirmed by HPLC retention times (e.g., 24.4 min for acetate derivatives) and mass spectrometry (e.g., [M+NH₄]⁺ = 556 for Turkesterone analogs) .

Biochemical Interactions

This compound binds to ecdysone receptors (EcR) and ultraspiracle proteins , triggering molting-related gene expression in insects .

HPLC Retention Times for Derivatives

| Derivative | Retention Time (min) | Purity |

|---|---|---|

| Turkesterone 11α-acetate | 24.4 | 30% |

| Turkesterone 11α-butanoate | 12.5 | 16% |

| Turkesterone 11α-laurate | 9.1 | 11% |

(Based on Turkesterone analogs as proxies for this compound reactions) .

Biochemical Impact on T. castaneum

| Dose (ppm) | Protein Content (µg/larva) | α-Amylase Activity (µg starch consumed/larva) |

|---|---|---|

| 300 | 176.94 | — |

| 600 | 106.72 | — |

| 900 | 93.16 | — |

| 1200 | 39.32 | 131.68 ± 1.7 |

(Dose-dependent inhibition of protein synthesis and enzymatic activity) .

Wissenschaftliche Forschungsanwendungen

Entomological Studies

Makisterone A has been extensively studied for its effects on insect growth and development. Research indicates that it can disrupt normal developmental processes in pests such as Tribolium castaneum (the red flour beetle).

- Case Study: Ingestion Effects on Tribolium castaneum

- Objective : To assess the impact of this compound on post-embryonic development.

- Method : Larvae were treated with varying concentrations (300, 600, 900, and 1200 ppm) of this compound.

- Findings :

- Significant mortality rates were observed at higher concentrations.

- Pupation and adult emergence were notably reduced.

- Protein content decreased significantly with increasing doses, indicating a dose-dependent effect on larval health.

- The activity of detoxification enzymes was altered, showcasing its potential as a bioinsecticide .

| Concentration (ppm) | Protein Content (µg/larva) | Mortality Rate (%) | Pupation Rate (%) | Adult Emergence Rate (%) |

|---|---|---|---|---|

| 300 | 176.94 | X | Y | Z |

| 600 | 106.72 | X | Y | Z |

| 900 | 93.16 | X | Y | Z |

| 1200 | 39.32 | X | Y | Z |

Agricultural Applications

The potential use of this compound as a natural pesticide is particularly relevant given the increasing demand for sustainable agricultural practices.

- Research Findings : Studies have shown that ingestion of this compound by various insect pests leads to significant physiological disruptions, which can be harnessed for pest management without the adverse effects associated with synthetic pesticides .

Pharmacological Research

This compound has been investigated for its pharmacological properties beyond insect physiology.

- Case Study: Effects on Mammalian Systems

- Objective : To explore the implications of phytoecdysteroids like this compound on mammalian health.

- Findings :

Summary of Key Findings

The research surrounding this compound highlights its multifaceted applications across various fields:

- Insect Growth Regulation : Disrupts normal development in pest species, making it a candidate for bioinsecticides.

- Sustainable Agriculture : Offers an environmentally friendly alternative to conventional pesticides.

- Pharmacological Potential : Shows promise in enhancing human health through improved physical performance and stress resilience.

Wirkmechanismus

Makisterone A exerts its effects by binding to the ecdysone receptor, a nuclear receptor that regulates gene expression in response to ecdysteroids . The binding of this compound to the ecdysone receptor activates a cascade of molecular events that lead to the molting and development of insects . The molecular targets and pathways involved in this process include various genes and proteins that regulate cell growth, differentiation, and metabolism .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Differences

Key structural variations among ecdysteroids arise from carbon chain length, hydroxylation patterns, and side-chain modifications.

Key Notes:

- Carbon Chain : C₂₇ ecdysteroids (e.g., 20E) are ancestral in insects, while C₂₈/C₂₉ analogs (e.g., Makisterones) arise from phytosterol metabolism in phytophagous species .

- Side-Chain Modifications : The C-24 methyl/ethyl groups in Makisterones enhance lipophilicity, influencing receptor binding and metabolic stability .

- Chromatographic Behavior : this compound and 24(28)-dehydrothis compound exhibit distinct migration patterns in NP-/RP-TLC due to methyl/methylene substitutions .

EcR Binding and Developmental Effects

- This compound : Binds Drosophila EcR with similar affinity to 20E (Kd ~10⁻⁸ M) but shows higher toxicity in Plodia interpunctella larvae (200 ppm diet induced 80% mortality vs. 50% for 20E) .

- 24-Epi-makisterone A: Dominant in Acromyrmex octospinosus, suggesting species-specific receptor compatibility .

Species-Specific Roles

Biologische Aktivität

Makisterone A (MakA) is a phytoecdysteroid that has garnered attention for its biological activities, particularly in the context of pest management and potential therapeutic applications. This article reviews the current understanding of this compound's biological activity, focusing on its effects on insects, its mechanisms of action, and its implications for human health.

1. Overview of this compound

This compound is a naturally occurring ecdysteroid, primarily derived from plant sources. It plays a crucial role in the molting processes of insects and is recognized for its potential as a bioinsecticide due to its ability to disrupt insect development.

2.1 Case Study: Impact on Tribolium castaneum

A significant study examined the effects of this compound on the red flour beetle (Tribolium castaneum). The larvae were exposed to varying concentrations of MakA (300, 600, 900, and 1200 ppm), and several developmental parameters were assessed:

- Mortality Rates : Increased mortality was observed in larvae treated with higher concentrations of MakA.

- Pupation and Adult Emergence : There was a significant reduction in both pupation and adult emergence rates. The results indicated that at 1200 ppm, the emergence rate dropped drastically compared to controls.

- Biochemical Parameters :

- Protein content decreased significantly in treated larvae (176.94 µg/larva at 300 ppm to 39.32 µg/larva at 1200 ppm).

- Alpha-amylase activity was inhibited, with starch consumption reaching only 131.68 ± 1.7 µg at the highest concentration.

- Esterase and P-450 monooxygenase activities were also reduced, while glutathione S-transferase activity increased in a dose-dependent manner .

| Concentration (ppm) | Mortality (%) | Pupation Rate (%) | Adult Emergence Rate (%) | Protein Content (µg/larva) |

|---|---|---|---|---|

| Control | - | - | - | - |

| 300 | X | Y | Z | 176.94 |

| 600 | X | Y | Z | 106.72 |

| 900 | X | Y | Z | 93.16 |

| 1200 | X | Y | Z | 39.32 |

This compound functions primarily through its interaction with ecdysteroid receptors in insects, leading to changes in gene expression that affect growth and development. Its ability to inhibit key digestive enzymes like alpha-amylase suggests that it disrupts nutrient assimilation, further contributing to its insecticidal properties.

4. Potential Therapeutic Applications

Recent studies have explored the potential of this compound beyond pest control, particularly in liver health:

4.1 Cholestasis Treatment

Research indicates that MakA may activate the farnesoid X receptor (FXR), which plays a vital role in bile acid metabolism and liver function. In experimental models, MakA demonstrated protective effects against cholestasis by enhancing FXR activity, suggesting potential therapeutic applications for liver diseases associated with bile acid dysregulation .

5. Comparative Toxicity

In comparative studies with other phytoecdysteroids, this compound was found to be more toxic towards certain insect larvae than other compounds tested, highlighting its potency as a bioinsecticide .

Q & A

Basic Research Questions

Q. How is Makisterone A structurally characterized, and what analytical methods are recommended for its identification?

this compound (C₂₈H₄₆O₇, CAS 20137-14-8) is a 28-carbon ecdysteroid with a steroidal backbone. Structural characterization typically involves nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS). For purity validation, high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended . Crystallization (mp 263–265°C) and solubility profiles in ethanol or DMSO are also key identifiers .

Q. What are the primary natural sources of this compound, and how does its isolation impact experimental reproducibility?

this compound is isolated from Podocarpus macrophyllus (Buddhist pine) and Ipomoea hederacea (ivy-leaved morning glory). Variations in plant growth conditions and extraction protocols (e.g., solvent polarity, column chromatography) can affect yield and purity. Researchers must document geographical origin, extraction methods, and purification steps (e.g., UPLC for impurity removal) to ensure reproducibility .

Q. What is the functional role of this compound as an ecdysone receptor (EcR) agonist?

this compound binds to the heterodimeric EcR complex with nanomolar affinity, triggering molting and metamorphosis in insects. Its potency is comparable to 20-Hydroxyecdysone (20E), but structural differences (e.g., methyl group at C24) may influence receptor specificity. Functional assays often use Drosophila cell lines or in vivo insect models to quantify EcR activation .

Advanced Research Questions

Q. How can researchers resolve contradictions in EcR activation data between this compound and other ecdysteroids?

Discrepancies may arise from species-specific EcR isoforms, assay conditions (e.g., temperature, co-factor availability), or impurities in this compound samples. To address this:

- Use internal standards (e.g., acitretin) during LC-MS/MS quantification to control for batch variability .

- Compare dose-response curves across multiple insect models (e.g., Tribolium vs. Drosophila) .

- Validate receptor binding via competitive assays with radiolabeled 20E .

Q. What methodological challenges exist in synthesizing this compound derivatives, and how can they be mitigated?

Derivatization (e.g., acetonide formation at C20/C22) requires regioselective protection of hydroxyl groups. Challenges include:

- Steric hindrance at C24 due to the methyl group.

- Epimerization risks during acidic/basic conditions. Solutions:

- Use anhydrous conditions and catalysts like DMAP for acetylation.

- Monitor reaction progress via thin-layer chromatography (TLC) and confirm products using ¹H-NMR .

Q. How should researchers design experiments to compare the pharmacokinetics of this compound and 20-Hydroxyecdysone?

- In vitro : Measure binding kinetics (Kd, Bmax) using surface plasmon resonance (SPR) or fluorescence polarization assays.

- In vivo : Administer equimolar doses in insect larvae and track metabolite formation via LC-MS/MS at timed intervals .

- Statistical analysis : Apply nonlinear regression models to compare bioavailability and receptor occupancy .

Q. What strategies are effective for detecting this compound in complex biological matrices?

- Sample preparation : Liquid-liquid extraction (LLE) with methyl tert-butyl ether (MTBE) to isolate ecdysteroids from lipids/proteins.

- Detection : LC-MS/MS with multiple reaction monitoring (MRM) for transitions m/z 495.3 → 147.1 (this compound) and m/z 481.3 → 147.1 (20E) .

- Calibration : Use isotopically labeled analogs (e.g., deuterated this compound) to correct for matrix effects .

Q. Methodological Best Practices

- Purity validation : Ensure >95% purity via HPLC and NMR. Address impurities (e.g., residual 20E) with additional UPLC steps .

- EcR assay controls : Include EcR-null cell lines to confirm receptor specificity .

- Data reporting : Follow Beilstein Journal guidelines for experimental reproducibility, including detailed synthesis protocols in supplementary materials .

Eigenschaften

IUPAC Name |

(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,5R)-2,3,6-trihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O7/c1-15(24(2,3)33)11-23(32)27(6,34)22-8-10-28(35)17-12-19(29)18-13-20(30)21(31)14-25(18,4)16(17)7-9-26(22,28)5/h12,15-16,18,20-23,30-35H,7-11,13-14H2,1-6H3/t15-,16+,18+,20-,21+,22+,23-,25-,26-,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJRBORPEVKCEQD-JMQWOFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60904196 | |

| Record name | Makisteron A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20137-14-8 | |

| Record name | Makisterone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20137-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Makisteron A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020137148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Makisteron A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.